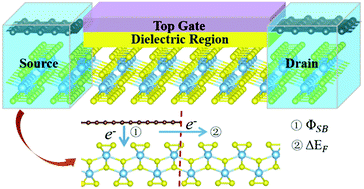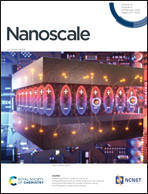TiS3 sheet based van der Waals heterostructures with a tunable Schottky barrier†
Nanoscale Pub Date: 2017-12-04 DOI: 10.1039/C7NR05606K
Abstract
Monolayer titanium trisulfide (TiS3), synthesized recently through exfoliation [Adv. Mater., 2015, 27, 2595], has emerged as a new 2D material with outstanding electronic and optical properties. Here, using first-principles calculations we show for the first time the great potential of the TiS3 monolayer as a channel material when in contact with graphene and other 2D metallic materials to form van der Waals (vdW) heterostructures, where the intrinsic properties of both the TiS3 monolayer and the 2D materials are preserved, different from the conventional 3D metal/TiS3 semiconductor heterojunction [Nanoscale, 2017, 9, 2068]. Moreover, the TiS3 monolayer forms an n-type Schottky barrier (Φe) when in contact with graphene, exhibiting a tunneling barrier and a negative band bending at the lateral interface; the Schottky barrier character can also be changed from n-type to p-type by doping graphene with boron atoms or replacing graphene with other high-work-function 2D metals, while a Schottky-barrier-free contact can be realized by doping graphene with nitrogen atoms, thus providing a solution to the contact-resistance problem in 2D electronics.

Recommended Literature
- [1] Pharmacophore based virtual screening for identification of marine bioactive compounds as inhibitors against macrophage infectivity potentiator (Mip) protein of Chlamydia trachomatis
- [2] Catalysis of the transfer of hydrogen from propan-2-ol to αβ-unsaturated ketones by organoiridium compounds. A carbon–iridium compound containing a chelate keto-group
- [3] Demonstration of the existence of intermolecular lone pair⋯π interaction between alcoholic oxygen and the C6F5 group in organic solvent†
- [4] Recent legislation
- [5] A comparative study of semi-flexible linear and ring polymer conformational change in an anisotropic environment
- [6] Contents list
- [7] Assessing the effect of surface states of mesoporous NiO films on charge transport and unveiling an unexpected light response phenomenon in tandem dye-sensitized solar cells†
- [8] Novel synthetic strategy towards subphthalocyanine-functionalized acetylenic scaffolds via various dibromo-enynes†
- [9] Optical manipulation of single molecules in the living cell
- [10] Experimental and computational studies of Criegee intermediate reactions with NH3 and CH3NH2†

Journal Name:Nanoscale
Research Products
-
CAS no.: 12059-91-5









